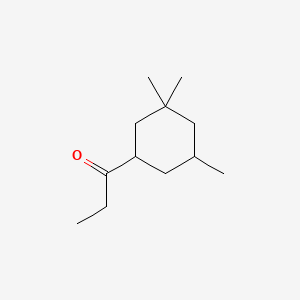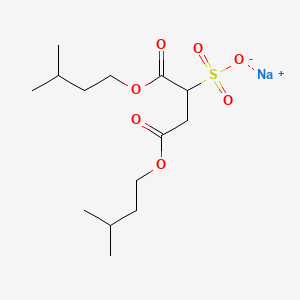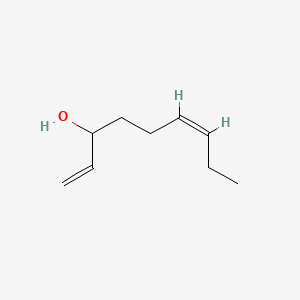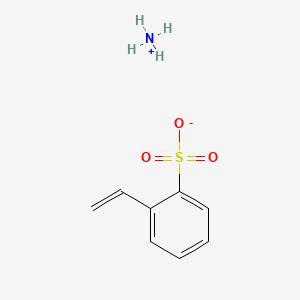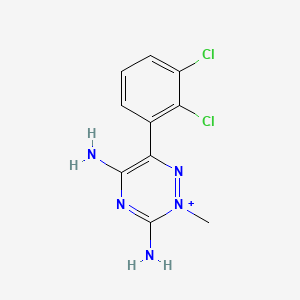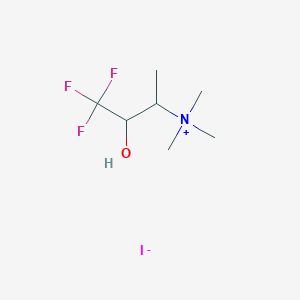
Dialuminium barium dicalcium hexaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dialuminium barium dicalcium hexaoxide can be synthesized through a co-precipitation method. This involves mixing solutions of barium, calcium, and aluminum salts to achieve the desired stoichiometry . The preferred salts are barium chloride, calcium chloride, and aluminum nitrate. The mixture is then subjected to controlled heating to form the oxide compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature solid-state reactions. The raw materials, typically oxides or carbonates of barium, calcium, and aluminum, are mixed and heated at temperatures exceeding 1000°C to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dialuminium barium dicalcium hexaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under high-temperature conditions.
Reduction: It can be reduced using strong reducing agents like hydrogen gas.
Substitution: The compound can participate in substitution reactions where one of its metal ions is replaced by another metal ion.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxygen for oxidation. The reactions typically occur at high temperatures, often above 800°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of the constituent metals, while reduction may produce elemental metals or lower oxides .
Applications De Recherche Scientifique
Dialuminium barium dicalcium hexaoxide has several scientific research applications:
Materials Science: It is used in the development of advanced ceramics and refractory materials due to its high melting point and stability.
Chemistry: The compound is studied for its catalytic properties and potential use in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as in bone repair materials.
Mécanisme D'action
The mechanism by which dialuminium barium dicalcium hexaoxide exerts its effects is primarily through its structural and chemical properties. The compound’s stability and high melting point make it suitable for high-temperature applications. Its molecular structure allows it to interact with other compounds and materials, facilitating various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Monoaluminate (BaO·Al₂O₃): Similar in composition but with different stoichiometry and properties.
Calcium Aluminate (CaO·Al₂O₃): Another related compound with distinct applications and properties.
Strontium Hexaaluminate (SrO·6Al₂O₃): Similar in structure but with strontium instead of barium.
Uniqueness
Dialuminium barium dicalcium hexaoxide is unique due to its specific combination of barium, calcium, and aluminum, which imparts distinct properties such as high thermal stability and unique catalytic behavior. This makes it particularly valuable in applications requiring high-temperature resistance and specific catalytic properties .
Propriétés
Numéro CAS |
98072-16-3 |
|---|---|
Formule moléculaire |
Al2BaCa2O6 |
Poids moléculaire |
367.44 g/mol |
Nom IUPAC |
dialuminum;oxobarium;oxocalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.Ba.2Ca.6O/q2*+3;;;;;;;3*-2 |
Clé InChI |
KOCVQXPSXUBTHG-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].O=[Ca].O=[Ca].O=[Ba].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



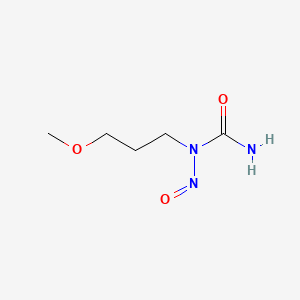

![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

